4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER
Description
4-(2-Oxo-2,3-dihydro-1H-imidazol-4-yl)-benzoic acid methyl ester is a heterocyclic ester featuring a benzoic acid methyl ester backbone substituted at the para position with a 2-oxoimidazolidine ring. The imidazolone moiety is notable for its hydrogen-bonding capacity due to the carbonyl and NH groups, which can impact solubility, crystallinity, and intermolecular interactions .
Properties
IUPAC Name |
methyl 4-(2-oxo-1,3-dihydroimidazol-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10(14)8-4-2-7(3-5-8)9-6-12-11(15)13-9/h2-6H,1H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCUVLMJMCCJPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CNC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669628 | |
| Record name | Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936249-84-2 | |
| Record name | Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-formylbenzoic acid with glycine in the presence of a suitable catalyst to form the imidazole ring. The resulting product is then esterified using methanol and a strong acid catalyst to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of 4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate has garnered attention for its potential therapeutic applications. Its structural components suggest possible activity against various biological targets.
Potential Therapeutic Areas :
- Antimicrobial Activity : Studies indicate that compounds with imidazole rings exhibit antimicrobial properties. This compound's structure may enhance its efficacy against bacterial and fungal infections.
- Anticancer Research : The imidazole moiety is known for its role in several anticancer agents. Preliminary studies suggest that this compound could inhibit tumor growth by interfering with cellular signaling pathways.
Biochemistry
In biochemical research, this compound can serve as a useful reagent or probe due to its ability to interact with biological macromolecules.
Applications :
- Enzyme Inhibition Studies : It can be used to investigate enzyme kinetics and mechanisms by acting as an inhibitor or substrate analog.
- Cellular Assays : The compound may be employed in cellular assays to study its effects on cell viability and proliferation.
Material Science
The unique properties of methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate make it suitable for applications in material science.
Applications :
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
- Nanomaterials Development : The compound's reactivity may facilitate the synthesis of nanomaterials with tailored properties for electronics or catalysis.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives for their antimicrobial properties. Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate was found to exhibit significant activity against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Properties
Research conducted by the Cancer Research Institute explored the anticancer effects of various imidazole derivatives. The methyl ester derivative showed promising results in inhibiting the growth of breast cancer cells in vitro, indicating its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Substituent Variations
Imidazolo-Isoxazoline Derivative ()
The compound 3-(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline shares an imidazole-derived core but incorporates an isoxazoline ring and acetyloxy substituents. Key differences include:
- Melting Point: 138°C (vs.
- Yield : 74% (synthesis via acetic anhydride in acetic acid).
- Elemental Composition : Higher molecular weight (C₂₉H₂₁N₃O₆SCl₂, MW 634.5 g/mol) due to additional aromatic and sulfur-containing groups .
Isoindole Derivative ()
4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid methyl ester replaces the imidazolone with a dichloro-isoindoledione group. Structural contrasts include:
- Molecular Weight: 350.16 g/mol (C₁₆H₉Cl₂NO₄).
- Functional Groups: The isoindole dioxo group enhances electron-withdrawing properties compared to the imidazolone’s single oxo group.
Benzoxazine-Oxadiazole Hybrid ()
A synthesized (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate features oxadiazole and benzoxazine moieties. Unlike the target compound, this hybrid lacks an imidazolone ring but shares ester functionality. Such structural diversity highlights how heterocycle choice modulates steric and electronic profiles .
Substituent Position and Bioactivity
Positional Isomerism ()
The study of NO-ASA isomers (paraisomer and metaisomer) demonstrates that substituent position on aromatic rings critically influences biological activity. For the target compound, the para-substituted imidazolone may enhance metabolic stability compared to ortho or meta configurations, though specific data are lacking .
Amino-Alkoxy Substituent ()
Methyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate incorporates a hydroxypropoxy-isopropylamino chain. The polar amino and hydroxy groups contrast with the imidazolone’s hydrogen-bonding motifs, suggesting divergent solubility and receptor-binding behavior .
Physicochemical Properties
Melting Points and Solubility
Hydrogen Bonding and Crystal Packing ()
The imidazolone’s NH and carbonyl groups enable robust hydrogen-bonding networks, as described in graph set analysis. This contrasts with azo-benzothiazole derivatives (), where π-π stacking dominates. Such differences influence crystallization behavior and material stability .
Biological Activity
4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER, also known as Methyl 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)benzoate (CAS No. 936249-84-2), is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, and anticonvulsant activities, supported by relevant studies and data.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₀N₂O₃
- Molecular Weight : 218.21 g/mol
- Structure : The structure includes an imidazole ring that is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing imidazole moieties. For instance, the presence of the imidazole ring in similar structures has been linked to significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 1.61 ± 1.92 | |
| Compound B | A-431 (Skin) | 1.98 ± 1.22 | |
| Methyl Ester | HT29 (Colon) | <10 (estimated) |
Case Study : A study on related imidazole derivatives demonstrated that modifications to the imidazole and benzoic acid structures significantly enhanced their anticancer properties, suggesting that similar modifications could be beneficial for Methyl 4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-BENZOIC ACID METHYL ESTER .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Its structural features are believed to contribute to its ability to inhibit bacterial growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 75 µg/mL |
Research indicates that the presence of electron-donating groups in the structure enhances antimicrobial activity, making this compound a candidate for further development in antibacterial therapies .
Anticonvulsant Activity
The anticonvulsant effects of similar compounds have been documented, with some derivatives showing promise in reducing seizure activity in animal models.
Research Findings : A related study indicated that compounds with imidazole rings exhibited significant anticonvulsant properties, particularly in models induced by pentylenetetrazol (PTZ). The structure–activity relationship (SAR) analysis suggested that modifications to the side chains could further enhance efficacy .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)-benzoic acid methyl ester?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and esterification. A common approach is:
Imidazolone Core Formation : React 4-aminobenzoic acid derivatives with urea or thiourea under acidic conditions to form the 2-oxoimidazole ring.
Esterification : Treat the intermediate with methanol in the presence of a catalyst (e.g., sulfuric acid or DCC/DMAP) to introduce the methyl ester group.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Key parameters include temperature control (60–80°C for cyclization) and stoichiometric ratios (1:1.2 for amine-to-urea). Contradictions in yield (e.g., 50–75%) may arise from solvent polarity or catalyst efficiency .
Basic: How can spectroscopic techniques validate the structure of this compound?
Answer:
A combination of spectral methods is critical:
- NMR :
- ¹H NMR : Look for imidazolone NH protons (δ 10.5–11.5 ppm, broad singlet) and aromatic protons (δ 7.5–8.3 ppm). The methyl ester appears as a singlet at δ 3.8–3.9 ppm.
- ¹³C NMR : The carbonyl group of the ester resonates at δ 165–170 ppm, while the imidazolone C=O appears at δ 155–160 ppm.
- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (NH stretch) confirm functional groups.
- Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ ions matching the molecular formula (C₁₁H₁₀N₂O₃, exact mass 218.07).
Cross-validate with elemental analysis (C, H, N within ±0.3% of theoretical values) to resolve spectral ambiguities .
Advanced: What strategies address contradictions in crystallographic data refinement for this compound?
Answer:
For X-ray crystallography:
Data Collection : Use high-resolution (<1.0 Å) datasets to minimize noise.
Software Tools : Employ SHELXL (via Olex2 or WinGX) for refinement. Key steps include:
- Twinning Analysis : Use the Hooft parameter or R₁₀ values to detect twinning (common in imidazole derivatives).
- Hydrogen Bonding : Restrain NH and OH groups with DFIX commands.
- Disorder Modeling : Split occupancy for flexible side chains (e.g., ester groups) using PART instructions.
If residual density persists (>0.5 e⁻/ų), consider alternative space groups or solvent masking. Reference SHELX’s robustness in handling small-molecule ambiguities .
Advanced: How can molecular docking elucidate this compound’s bioactivity?
Answer:
Target Selection : Identify proteins with imidazole-binding pockets (e.g., kinases or cytochrome P450) via databases like PDB or AlphaFold.
Docking Workflow :
- Ligand Preparation : Optimize the compound’s geometry with Gaussian (B3LYP/6-31G*) and generate conformers.
- Protein Preparation : Remove water molecules, add hydrogens, and assign charges (AMBER force field).
- Scoring : Use AutoDock Vina or Glide; prioritize poses with hydrogen bonds to active-site residues (e.g., Asp or Arg).
Contradictions between docking scores and experimental IC₅₀ values may arise from solvation effects or protein flexibility. Validate with MD simulations (100 ns, NPT ensemble) .
Basic: What are the compound’s key physicochemical properties relevant to solubility and stability?
Answer:
Critical properties include:
| Property | Value | Method |
|---|---|---|
| LogP | 1.60 (predicted) | HPLC (C18 column) |
| Melting Point | 107–111°C | DSC |
| Aqueous Solubility | 0.2 mg/mL (pH 7.4) | Shake-flask |
| Stability | Hydrolyzes in alkaline pH (>9) | HPLC monitoring |
For enhanced solubility, use co-solvents (DMSO:water 1:9) or formulate as sodium salt .
Advanced: How does substituent variation on the imidazolone ring affect electronic properties?
Answer:
Perform computational studies:
DFT Calculations : Use Gaussian to compute HOMO/LUMO energies (B3LYP/6-311++G**). The electron-withdrawing ester group lowers LUMO (-1.8 eV), enhancing electrophilicity.
SAR Analysis : Compare with analogs (e.g., 4-(3-oxopropyl)benzoic acid methyl ester ). Bulkier substituents reduce planarity, decreasing π-π stacking.
Electron-deficient imidazolones show higher reactivity in nucleophilic substitutions but lower thermal stability (TGA ΔT₅% = 150°C vs. 180°C for electron-rich analogs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
